Antiparasitic agent-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

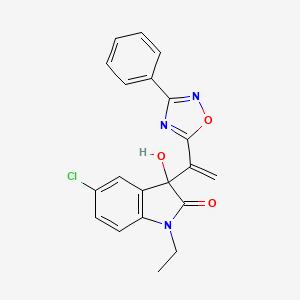

Molecular Formula |

C20H16ClN3O3 |

|---|---|

Molecular Weight |

381.8 g/mol |

IUPAC Name |

5-chloro-1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indol-2-one |

InChI |

InChI=1S/C20H16ClN3O3/c1-3-24-16-10-9-14(21)11-15(16)20(26,19(24)25)12(2)18-22-17(23-27-18)13-7-5-4-6-8-13/h4-11,26H,2-3H2,1H3 |

InChI Key |

WIYAKYWRWNNLES-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antiparasitic Agent-5

Disclaimer: "Antiparasitic agent-5" is a placeholder term. This technical guide utilizes Ivermectin, a well-characterized and widely used antiparasitic drug, as a representative agent to provide a detailed and accurate overview of a core antiparasitic mechanism of action.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin family of medications.[1] Its primary mechanism of action involves the selective and high-affinity binding to glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[2] This interaction leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.[2] The sustained hyperpolarization causes flaccid paralysis and ultimately the death of the parasite.[1][3] The agent's selective toxicity is attributed to the fact that mammals do not possess GluCls in their peripheral nervous system, and ivermectin does not effectively cross the blood-brain barrier to interact with mammalian GABA receptors, which are located in the central nervous system.[2]

Core Mechanism of Action

The antiparasitic activity of Ivermectin is primarily mediated through its potent and selective modulation of specific ion channels in invertebrates.

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular target for Ivermectin in helminths and arthropods is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel exclusive to invertebrates.[4][5] These channels are crucial for regulating neuronal and muscular function in these organisms.[6] Ivermectin binds with high affinity to a site on the GluCl receptor, locking the channel in an open conformation.[1] This binding event triggers a persistent influx of chloride ions (Cl⁻) into the cell, following the electrochemical gradient.[1][2] The influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic cell membrane, making it less excitable and unresponsive to neuronal signals.[2] This disruption of neurotransmission results in a state of flaccid paralysis, inhibiting essential functions like feeding and motility, which ultimately leads to the parasite's death by starvation or paralysis.[3][4]

Secondary Target: GABA-Gated Chloride Channels

In addition to its primary action on GluCls, Ivermectin can also interact with other ligand-gated ion channels, such as those gated by gamma-aminobutyric acid (GABA).[2][7] By binding to GABA receptors, Ivermectin enhances the inhibitory effects of GABA, further contributing to the suppression of neurotransmission and the paralytic effect on the parasite.[2]

Basis for Selective Toxicity

The remarkable safety profile of Ivermectin in mammals is rooted in its selective action. Mammals do not have glutamate-gated chloride channels; their equivalent channels are located within the central nervous system (CNS) and are protected by the blood-brain barrier.[1][2] Ivermectin does not readily cross this barrier, preventing it from reaching therapeutic concentrations in the mammalian CNS.[2] This selectivity ensures that the paralytic effects are confined to the target invertebrate parasites, minimizing harm to the host.[2]

Quantitative Data

The following tables summarize key quantitative parameters related to the efficacy and binding of Ivermectin.

Table 1: Efficacy and Potency of Ivermectin

| Parameter | Target Organism/System | Value | Reference |

|---|---|---|---|

| EC₅₀ (Ivermectin) | Haemonchus contortus GluClα3B channels | ~0.1 ± 1.0 nM | [8][9] |

| EC₅₀ (L-Glutamate) | Haemonchus contortus GluClα3B channels | 27.6 ± 2.7 µM | [8] |

| IC₅₀ (Ivermectin) | Plasmodium falciparum (in vitro) | ~0.5 µM |[10] |

Table 2: Binding Affinity of Ivermectin

| Parameter | Target Receptor | Value | Reference |

|---|

| Kd (Ivermectin) | Haemonchus contortus GluClα3B channels | 0.35 ± 0.1 nM |[8] |

Table 3: Therapeutic Dosing in Humans

| Indication | Dosage | Reference |

|---|---|---|

| Onchocerciasis | 150 µg/kg (single dose) | [11][12] |

| Strongyloidiasis | 200 µg/kg (single dose) | [11][12] |

| Lymphatic Filariasis | 400 µg/kg (single dose, often with albendazole) | [11][12] |

| Scabies | 200 µg/kg (two doses) |[1] |

Experimental Protocols

The mechanism of action of Ivermectin has been elucidated through various experimental techniques. Detailed below are generalized protocols for two key methodologies.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow across the membrane of a single cell, providing direct evidence of Ivermectin's effect on ion channels.

-

Preparation of Cells:

-

Solutions:

-

External Solution (Artificial Cerebrospinal Fluid - aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is continuously bubbled with 95% O₂–5%CO₂.[14][15]

-

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[15]

-

-

Electrode and Recording:

-

Pull glass micropipettes to a resistance of 4–8 MΩ.[14]

-

Fill the micropipette with the internal solution and mount it on the micromanipulator.

-

Approach a target cell under microscopic guidance and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[15]

-

Apply a brief pulse of strong suction to rupture the membrane patch, establishing the "whole-cell" configuration. This allows electrical access to the cell's interior.[14][16]

-

Using a patch-clamp amplifier, hold the cell membrane at a constant voltage (voltage-clamp mode, typically -60 to -70 mV).[14]

-

-

Drug Application and Data Acquisition:

-

Establish a baseline recording of channel activity.

-

Perfuse the external solution containing a known concentration of Ivermectin over the cell.

-

Record the resulting changes in current. An inward flow of chloride ions will be detected as a change in the holding current.

-

Data is acquired using specialized software, allowing for the analysis of current amplitude, activation kinetics, and dose-response relationships.[17]

-

Protocol: In Vivo Efficacy Study in an Animal Model

This protocol assesses the antiparasitic activity of the agent within a living host.

-

Animal Model and Infection:

-

Select a suitable laboratory animal model (e.g., mice, gerbils) and a relevant parasite (e.g., Heligmosomoides polygyrus, Strongyloides ratti).

-

Infect animals with a standardized dose of parasite larvae and allow the infection to establish over a predetermined period.

-

-

Grouping and Dosing:

-

Randomly assign infected animals to different groups: a control group (vehicle only) and one or more treatment groups receiving different doses of Ivermectin.

-

Prepare Ivermectin in a suitable vehicle (e.g., corn oil, water with a suspending agent).

-

Administer the treatment, typically via oral gavage, at a volume appropriate for the animal's weight.[10]

-

-

Sample Collection and Analysis:

-

After a set treatment period (e.g., 7-14 days), euthanize the animals.

-

Harvest the target organs (e.g., intestines, lungs) where the adult parasites reside.

-

Carefully count the number of adult worms in each animal from the control and treatment groups. Fecal egg counts can also be monitored throughout the study.

-

-

Efficacy Calculation:

-

Calculate the percentage reduction in parasite burden for each treatment group compared to the control group.

-

The formula is: % Reduction = [(Mean parasite count in control group - Mean parasite count in treated group) / Mean parasite count in control group] x 100.

-

Perform statistical analysis (e.g., t-test, ANOVA) to determine if the reduction is statistically significant.

-

Logical Relationships

The successful application of Ivermectin as an antiparasitic agent is based on a clear logical progression from its molecular properties to its selective effect in a clinical context.

Conclusion

The mechanism of action of this compound, as exemplified by Ivermectin, is a paradigm of targeted pharmacology. By selectively acting on glutamate-gated chloride channels unique to invertebrates, it induces a lethal paralysis in a wide range of parasites while maintaining a high safety profile for the mammalian host.[1][2] A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective antiparasitic therapies and the management of emerging drug resistance.

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence-based indications for ivermectin in parasitic diseases: An integrated approach to context and challenges in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patch-clamp studies and cell viability assays suggest a distinct site for viroporin inhibitors on the E protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. researchgate.net [researchgate.net]

Unveiling a New Frontier in Antiparasitic Drug Discovery: The Synthesis and Evaluation of 5-Aryl-1-Methyl-4-Nitroimidazoles

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The persistent global health threat posed by parasitic diseases necessitates the continuous exploration and development of novel therapeutic agents. Overcoming challenges such as drug resistance and toxicity of existing treatments is paramount. This technical guide delves into the discovery, synthesis, and biological evaluation of a promising class of antiparasitic compounds: 5-aryl-1-methyl-4-nitroimidazoles. These compounds have demonstrated significant in vitro activity against key protozoan parasites, marking them as compelling candidates for further investigation in the drug development pipeline. This document provides a comprehensive overview of their chemical synthesis, quantitative biological data, and detailed experimental protocols to facilitate further research in the field.

Core Synthesis: A Modern Approach to C-C Bond Formation

The synthesis of 5-aryl-1-methyl-4-nitroimidazoles was efficiently achieved through a modern palladium-catalyzed cross-coupling reaction.[1][2][3] This approach, specifically a Suzuki coupling reaction, offers a more convenient and efficient alternative to previous multi-step synthetic routes.[1] The core reaction involves the coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids.[1][2][3]

The general synthetic scheme is depicted below:

Caption: General workflow for the Suzuki coupling synthesis.

Quantitative Biological Activity

The synthesized 5-aryl-1-methyl-4-nitroimidazole derivatives (5a-f) were evaluated for their in vitro antiparasitic activity against Entamoeba histolytica and Giardia intestinalis.[1][2] Cytotoxicity was assessed against Hep-2 and Vero cell lines to determine the therapeutic index of these compounds.[1] The results are summarized in the tables below.

Table 1: In Vitro Antiparasitic Activity of 5-Aryl-1-Methyl-4-Nitroimidazoles

| Compound | Aryl Substituent | IC50 vs. E. histolytica (µM/mL) | IC50 vs. G. intestinalis (µM/mL) |

| 5a | Phenyl | 4.43 | 4.35 |

| 5b | 4-Methylphenyl | 4.15 | 4.21 |

| 5c | 4-Methoxyphenyl | 1.85 | 1.81 |

| 5d | 4-Chlorophenyl | 4.20 | 4.12 |

| 5e | 3-Nitrophenyl | 1.72 | 1.69 |

| 5f | 3-Chlorophenyl | 1.47 | 1.47 |

| Metronidazole (Standard) | - | ~4.0 | ~4.0 |

Data sourced from Molecules 2009, 14, 2758-2767.[1][2]

Table 2: Cytotoxicity of 5-Aryl-1-Methyl-4-Nitroimidazoles

| Compound | IC50 vs. Hep-2 cells (µM/mL) | IC50 vs. Vero cells (µM/mL) |

| 5c | >400 | >400 |

| 5e | >400 | >400 |

| 5f | >400 | >400 |

| Metronidazole (Standard) | >400 | >400 |

Data interpretation from Molecules 2009, 14, 2758-2767, which states that the IC50 values against the two cell lines were ≥ 230 times higher than against the parasites.[1]

Notably, compound 5f , with a 3-chlorophenyl substituent, demonstrated the most potent activity, with an IC50 value approximately twice as low as the standard drug, metronidazole.[1][2][3] Crucially, this enhanced antiparasitic effect was not associated with an increase in cytotoxicity, indicating a favorable preliminary safety profile.[1][2][3] The similar IC50 values against both E. histolytica and G. intestinalis for each compound suggest a common mechanism of action against these parasites.[1]

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-1-Methyl-4-Nitroimidazoles (5a-f)

The synthesis of the target compounds was carried out via a Suzuki coupling reaction.[1] A mixture of 5-chloro-1-methyl-4-nitroimidazole (4 mmol), the corresponding arylboronic acid (4 mmol), dichlorobis(triphenylphosphine)palladium(II) (3 mol%, 80 mg), powdered potassium carbonate (1.4 g, 10 mmol), and tetrabutylammonium bromide (1.3 g, 4 mmol) in water (3 mL) was heated with stirring at 75-80 °C for 5-8 hours.[1]

Following the reaction, the mixture was cooled, diluted with water (25 mL), and extracted with dichloromethane (2 x 30 mL). The combined organic extracts were dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography using a chloroform-methanol (95:5 v/v) eluent to yield the final products (5a-f).[1]

In Vitro Antiamoebic and Antigiardial Activity Assay

The antiparasitic activity of the synthesized compounds was evaluated in vitro against axenically grown trophozoites of Entamoeba histolytica (strain HM1:IMSS) and Giardia intestinalis (strain WB). The parasites were cultured in TYI-S-33 medium. For the assay, various concentrations of the test compounds were added to the parasite cultures. After a 48-hour incubation period, the number of viable parasites was determined using a hemacytometer. The 50% inhibitory concentration (IC50) was then calculated. Metronidazole was used as a standard reference drug in these assays.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against Hep-2 (human larynx epidermoid carcinoma) and Vero (African green monkey kidney) cell lines. The cells were grown in RPMI-1640 medium supplemented with fetal bovine serum. Varying concentrations of the test compounds were added to the cell cultures. After a 48-hour incubation period, the number of viable cells in each well was determined using a hemacytometer. The IC50 values were then calculated.

Proposed Mechanism of Action

While the specific molecular targets of 5-aryl-1-methyl-4-nitroimidazoles have not been fully elucidated, their structural class as nitroimidazoles suggests a probable mechanism of action. Nitroimidazoles are known to be prodrugs that require reductive activation within the anaerobic environment of the target parasites. The nitro group is reduced by parasitic enzymes, such as pyruvate:ferredoxin oxidoreductase, to form highly reactive nitro radical anions. These radical species are cytotoxic, causing damage to parasitic DNA and other crucial macromolecules, ultimately leading to cell death.

Caption: Proposed mechanism of action for nitroimidazoles.

Conclusion and Future Directions

The 5-aryl-1-methyl-4-nitroimidazoles represent a promising class of antiparasitic agents, with several derivatives demonstrating potent in vitro activity against E. histolytica and G. intestinalis, surpassing that of the standard drug metronidazole. The efficient Suzuki coupling synthesis allows for the facile generation of a diverse library of analogues for further structure-activity relationship (SAR) studies. Future research should focus on optimizing the aryl substitution to further enhance potency and selectivity. In vivo efficacy studies in relevant animal models of amoebiasis and giardiasis are a critical next step to validate the therapeutic potential of these compounds. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and pathways affected by these agents, which could aid in the design of next-generation nitroimidazole-based antiparasitic drugs.

References

An In-depth Technical Guide to the Antiparasitic Agent Ivermectin

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared using Ivermectin as a representative broad-spectrum antiparasitic agent, as "Antiparasitic agent-5" does not correspond to a known chemical entity in publicly available scientific literature. The data and protocols presented herein are for illustrative and informational purposes.

Executive Summary

Ivermectin is a potent, broad-spectrum antiparasitic agent belonging to the avermectin family of macrocyclic lactones.[1][2] It is a semi-synthetic derivative of avermectins, which are produced by the soil actinomycete Streptomyces avermitilis. Ivermectin is widely used in both veterinary and human medicine to treat and control a variety of nematode and arthropod parasites.[2] Its primary mechanism of action involves the selective and high-affinity binding to glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[1][3][4] This interaction leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and ultimately the death of the parasite.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Ivermectin.

Chemical Structure and Properties

Ivermectin is not a single compound but a mixture of two homologous components: primarily 22,23-dihydroavermectin B1a (H2B1a), which constitutes about 90% of the mixture, and 22,23-dihydroavermectin B1b (H2B1b), which makes up the remaining 10%.[1]

Chemical Structure

-

Ivermectin B1a (H2B1a): C₄₈H₇₄O₁₄

-

Ivermectin B1b (H2B1b): C₄₇H₇₂O₁₄

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ivermectin.

| Property | Value |

| Molecular Formula | H2B1a: C₄₈H₇₄O₁₄H2B1b: C₄₇H₇₂O₁₄ |

| Molecular Weight | H2B1a: 875.1 g/mol H2B1b: 861.1 g/mol |

| Appearance | White to yellowish-white crystalline powder |

| Melting Point | Approximately 155 °C |

| Aqueous Solubility | ~4 µg/mL |

| Log P (Octanol/Water) | 3.2 |

| Solubility | Soluble in DMSO (100 mg/mL), methanol, and ethanol. Insoluble in water. |

Mechanism of Action and Signaling Pathways

Primary Antiparasitic Mechanism

The principal anthelmintic effect of Ivermectin is mediated through its interaction with glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[1][2][3]

-

Binding to GluCls: Ivermectin binds with high affinity and selectivity to the GluCls present on the nerve and muscle cells of nematodes and arthropods.[3][4]

-

Channel Opening: This binding locks the channel in an open state, leading to a persistent influx of chloride ions into the cell.[1][5]

-

Hyperpolarization: The increased intracellular chloride concentration causes hyperpolarization of the cell membrane.

-

Paralysis and Death: This sustained hyperpolarization inhibits neuronal signaling and muscle contraction, leading to flaccid paralysis and subsequent death of the parasite.[3]

The selectivity of Ivermectin for invertebrates is attributed to the fact that mammals do not have GluCls and the mammalian GABA receptors, to which Ivermectin can also bind but with lower affinity, are located in the central nervous system, protected by the blood-brain barrier which Ivermectin does not readily cross.[1][3]

Figure 1. Primary antiparasitic mechanism of Ivermectin.

Other Signaling Pathways

Recent research has indicated that Ivermectin can modulate other signaling pathways, which may contribute to its pleiotropic effects, including potential anti-inflammatory and anticancer activities.

-

Wnt/β-catenin Pathway: Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway.[6][7][8][9] It has been suggested that Ivermectin binds to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), leading to a reduction in cytoplasmic β-catenin.[9]

-

Akt/mTOR Pathway: Studies have demonstrated that Ivermectin can induce autophagy by inhibiting the Akt/mTOR signaling pathway in various cell types.[10][11][12][13]

Figure 2. Ivermectin's inhibitory effects on Wnt/β-catenin and Akt/mTOR pathways.

In Vitro Efficacy

The following table presents the 50% inhibitory concentration (IC₅₀) values of Ivermectin against various parasitic nematodes.

| Parasite Species | Developmental Stage | Assay Type | IC₅₀ Value |

| Haemonchus contortus (IVM-Susceptible) | L1 to L3 | Larval Development Assay | 0.218 ng/mL[14] |

| Haemonchus contortus (IVM-Resistant) | L1 to L3 | Larval Development Assay | 1.291 ng/mL[14] |

| Brugia malayi | Adult | Motility Assay | ~2.7 µM[15] |

| Ancylostoma ceylanicum | Adult | Motility Assay | 0.74 µg/mL[16] |

| Trichuris muris | Adult | Motility Assay | >10 µg/mL[16] |

Experimental Protocols

Larval Development Assay for Haemonchus contortus

This protocol is adapted from methodologies used to determine the IC₅₀ of Ivermectin against the gastrointestinal nematode Haemonchus contortus.[14][17]

Objective: To determine the concentration of Ivermectin that inhibits 50% of first-stage larvae (L1) from developing into third-stage larvae (L3).

Materials:

-

Fresh fecal pellets from H. contortus-infected sheep

-

Sieves (1mm, 100 µm, 60 µm, 20 µm)

-

Magnesium sulfate solution (density 1.10)

-

Nutritive medium (e.g., rumen fluid filtrate)

-

Amphotericin B

-

96-well microtiter plates

-

Ivermectin stock solution (in DMSO)

-

Incubator (27-29°C)

-

Inverted microscope

Procedure:

-

Egg Isolation: a. Suspend 10-15 g of fresh feces in water. b. Filter the suspension through a series of sieves (1mm and 100 µm) to remove large debris. c. Collect the eggs on a 20 µm sieve. d. Further purify the eggs by centrifugation in magnesium sulfate solution for 5 minutes at 1000 x g. e. Collect the supernatant, pass it through 100 µm and 60 µm sieves, and wash the eggs with water on a 20 µm sieve.

-

Assay Setup: a. Resuspend the purified eggs in a nutritive medium containing Amphotericin B (5 µg/mL) to prevent fungal growth. b. Adjust the egg concentration to approximately 100-120 eggs per 50 µL. c. In a 96-well plate, add 50 µL of the egg suspension to each well. d. Add 150 µL of nutritive medium to each well. e. Incubate the plate at 27-29°C for 48 hours to allow the eggs to hatch into L1 larvae.

-

Drug Application: a. Prepare serial dilutions of Ivermectin from the stock solution. b. Add the appropriate volume of the Ivermectin dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-drug control.

-

Incubation and Evaluation: a. Incubate the plate for an additional 5-6 days at 27-29°C. b. After the incubation period, count the number of L1, L2, and L3 larvae in each well using an inverted microscope. c. Calculate the percentage of inhibition of development to L3 for each Ivermectin concentration relative to the control wells. d. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the Ivermectin concentration and performing a non-linear regression analysis.

Figure 3. Experimental workflow for the Larval Development Assay.

Conclusion

Ivermectin remains a cornerstone of antiparasitic therapy due to its high efficacy and favorable safety profile in host species. Its primary mode of action through the potentiation of invertebrate-specific glutamate-gated chloride channels is well-established. Further research into its effects on other signaling pathways, such as Wnt/β-catenin and Akt/mTOR, may open new avenues for its therapeutic application. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of Ivermectin and other novel antiparasitic agents.

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 3. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ivermectin induces autophagy-mediated cell death through the AKT/mTOR signaling pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]

Five Key Biological Targets of Antiparasitic Agents: A Technical Guide

Introduction: The relentless global burden of parasitic diseases necessitates a deep and nuanced understanding of the molecular interactions between antiparasitic agents and their targets within the parasite. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of five critical biological targets that are central to the efficacy of current and novel antiparasitic therapies. For each target, we present quantitative data on drug-target interactions, detailed experimental protocols for assessing these interactions, and visualizations of the relevant biological pathways and experimental workflows.

Tubulin and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental to essential cellular processes in parasites, including cell division, motility, and intracellular transport. The disruption of microtubule dynamics is a well-established and effective strategy for antiparasitic chemotherapy, particularly for anthelmintics of the benzimidazole class. These agents bind to β-tubulin, inhibiting polymerization and leading to the disruption of microtubule-dependent functions, ultimately resulting in parasite death.[1][2][3][4]

Quantitative Data: Benzimidazole Inhibition of Parasite Tubulin

The following table summarizes the inhibitory constants of various benzimidazole anthelmintics against tubulin from the parasitic nematode Haemonchus contortus.

| Compound | Target | Parameter | Value | Parasite Species | Reference |

| Mebendazole | β-tubulin | Ka | (1.6 ± 0.2) x 108 M-1 | Haemonchus contortus | [5] |

| Albendazole | β-tubulin | IC50 | Varies with strain | Haemonchus contortus | [6] |

| Fenbendazole | β-tubulin | IC50 | Varies with strain | Haemonchus contortus | [6] |

| Oxibendazole | β-tubulin | IC50 | Varies with strain | Haemonchus contortus | [6] |

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of compounds on tubulin polymerization. The incorporation of a fluorescent reporter into microtubules as they polymerize results in an increase in fluorescence intensity.

Materials:

-

Purified parasite tubulin

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

96-well, black, clear-bottom plates

-

Temperature-controlled fluorometer

Procedure:

-

Prepare the tubulin solution by resuspending purified parasite tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL.

-

Prepare the polymerization reaction mixture on ice by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add the fluorescent reporter, DAPI, to the reaction mixture to a final concentration of 6.3 µM.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include appropriate controls (e.g., vehicle control, positive control like paclitaxel).

-

Add the tubulin polymerization reaction mixture to each well.

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) kinetically over a period of 60 minutes.

-

Plot fluorescence intensity versus time to obtain polymerization curves. Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of microtubule polymerization.[7]

Visualizations

Cysteine Proteases

Cysteine proteases are a class of enzymes that play crucial roles in the lifecycle of many parasites, including protozoa like Plasmodium falciparum and Trypanosoma cruzi. These proteases are involved in vital processes such as host tissue invasion, digestion of host proteins for nutrients (e.g., hemoglobin degradation by malaria parasites), and evasion of the host immune response. Their essential functions and structural differences from host cysteine proteases make them attractive targets for the development of selective antiparasitic drugs.[8][9][10]

Quantitative Data: Inhibition of Parasitic Cysteine Proteases

The following table presents the 50% inhibitory concentrations (IC₅₀) of vinyl sulfone inhibitors against parasitic cysteine proteases.

| Compound | Target Enzyme | IC50 (nM) | Parasite Species | Reference |

| Mu-Leu-Hph-VSPh | Falcipain-2 | 1.5 | Plasmodium falciparum | [11] |

| K11777 | Cruzain | 1.5 (pH 5.5) | Trypanosoma cruzi | [12] |

| WRR-483 | Cruzain | 11 (pH 5.5) | Trypanosoma cruzi | [12] |

| K11777 | T. foetus Cysteine Proteinase | 6500 | Tritrichomonas foetus | [9] |

| WRR-483 | T. foetus Cysteine Proteinase | 1 | Tritrichomonas foetus | [9] |

Experimental Protocol: Fluorometric Cysteine Protease Activity Assay

This protocol outlines a method to measure the activity of cysteine proteases and the inhibitory effects of compounds using a fluorogenic substrate.

Materials:

-

Purified recombinant parasite cysteine protease

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT)

-

Fluorogenic substrate (e.g., Z-Leu-Arg-7-amino-4-methylcoumarin)

-

Test compound dissolved in DMSO

-

96-well, black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare the assay buffer and equilibrate all reagents to room temperature.

-

In the wells of a 96-well plate, add the purified enzyme to the assay buffer.

-

Add the test compound at various concentrations to the wells containing the enzyme. Include a vehicle control (DMSO) and a positive inhibitor control.

-

Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm for AMC-based substrates) over time.

-

Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence vs. time curves).

-

Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.[2][8][13][14][15]

Visualizations

References

- 1. Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Mapping Inhibitor Binding Modes on an Active Cysteine Protease via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. The kinetics of mebendazole binding to Haemonchus contortus tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of vinyl sulfone inhibitors of cysteine proteinases on Tritrichomonas foetus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimalarial effects of vinyl sulfone cysteine proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Antiparasitic Spectrum and Activity of Ivermectin (as a proxy for Antiparasitic agent-5)

Disclaimer: "Antiparasitic agent-5" is not a recognized compound in scientific literature. This guide utilizes Ivermectin , a well-documented, broad-spectrum antiparasitic agent, as a representative model to fulfill the technical requirements of the request. All data, protocols, and pathways described herein pertain to Ivermectin.

Introduction: Ivermectin is a semi-synthetic derivative of the avermectin family of macrocyclic lactones.[1] It exhibits potent and broad-spectrum activity against a wide variety of nematode (roundworm) and arthropod parasites.[2][3] Its discovery revolutionized veterinary and human medicine for its role in controlling devastating parasitic diseases like Onchocerciasis (River Blindness) and Lymphatic Filariasis.[4] This document provides an in-depth overview of its spectrum of activity, the experimental protocols used for its evaluation, and its primary mechanism of action.

Spectrum of Activity

Ivermectin is highly effective against most larval and adult forms of gastrointestinal and lung nematodes, as well as various ectoparasites like mites, lice, and certain flies.[2][3] It is notably ineffective against cestodes (tapeworms) and trematodes (flukes).[2] The agent's efficacy can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which vary by parasite species, developmental stage, and isolate susceptibility.

Table 1: In Vitro Efficacy of Ivermectin Against Various Parasites

| Parasite Species | Developmental Stage | Assay Type | Efficacy (IC50/EC50) | Reference |

| Brugia malayi | Adult | Motility Assay | ~2.7 µM | [5] |

| Haemonchus contortus (Susceptible Isolate) | L3 Larvae | Motility Assay | 0.29 - 0.48 µM | [6] |

| Haemonchus contortus (Resistant Isolate) | L3 Larvae | Motility Assay | 8.16 - 32.03 µM | [6] |

| Strongyloides ratti | L3 Larvae | Motility Assay | IC50 determined | [7] |

| Onchocerca volvulus | Microfilariae | Motility Assay | Highly effective at low doses | [2] |

Primary Mechanism of Action

Ivermectin's primary mode of action is the selective and high-affinity binding to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[8] This binding acts as a positive allosteric modulator, increasing the cell membrane's permeability to chloride ions.[1][8] The resulting influx of chloride ions leads to hyperpolarization of the neuron or myocyte, inhibiting neural transmission and causing flaccid paralysis and eventual death of the parasite.[4][8] Mammals are largely unaffected because their glutamate-gated channels are confined to the central nervous system, where Ivermectin does not readily cross the blood-brain barrier, and their peripheral nerves rely on other neurotransmitters.[1]

Caption: Ivermectin's primary mechanism of action on invertebrate glutamate-gated chloride channels.

Experimental Protocols

The evaluation of antiparasitic agents like Ivermectin involves a combination of in vitro and in vivo assays to determine efficacy, potency, and spectrum of activity.

In vitro screening provides a high-throughput method for initial efficacy testing and resistance monitoring.[9]

Protocol 1: Larval Migration Inhibition Assay (LMIA)

This assay is commonly used to assess the efficacy of anthelmintics against nematode larvae.[10][11]

-

Parasite Preparation: Obtain infective third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus) from fecal cultures.

-

Assay Setup: Dispense a suspension of a known number of larvae (e.g., 100-200) into each well of a 96-well microtiter plate.

-

Drug Application: Add serial dilutions of Ivermectin (solubilized in a suitable solvent like DMSO) to the wells. Include solvent-only wells as negative controls.

-

Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a set period (e.g., 24-48 hours).

-

Migration Test: Place the contents of each well onto a fine-meshed sieve (e.g., 20 µm) submerged in a collection plate containing buffer. Motile, unaffected larvae will migrate through the sieve into the collection plate.

-

Quantification: After a set migration period, count the number of larvae in the collection plate.

-

Data Analysis: Calculate the percentage of migration inhibition for each drug concentration relative to the negative control. Determine the EC50 value by plotting the inhibition percentage against the log of the drug concentration.

Protocol 2: Real-Time Motility Assay (e.g., xWORM)

This automated method provides objective, quantitative data on parasite motility over time.[7]

-

Plate Setup: Use specialized microtiter plates (E-Plates) with gold microelectrodes on the bottom. Add culture medium to each well.

-

Parasite Addition: Add a set number of parasites (larvae or adult worms) to each well.

-

Baseline Reading: Place the E-plate into the monitoring device (e.g., xCELLigence system) and record baseline motility for several hours. The device measures changes in electrical impedance caused by parasite movement.

-

Compound Addition: Add serial dilutions of Ivermectin to the wells.

-

Real-Time Monitoring: Continue to monitor the motility in real-time for an extended period (e.g., 72 hours).

-

Data Analysis: The system software generates motility index values over time. These values are used to create dose-response curves and calculate IC50 values at different time points.[7]

In vivo studies in animal models are crucial for evaluating a drug's efficacy in a complex biological system, considering factors like pharmacokinetics and host immune interactions.[9][12]

Protocol 3: Worm Count Reduction Test in a Rodent Model

This is a standard method for determining anthelmintic efficacy in vivo.[11]

-

Animal Model: Use a suitable laboratory animal, such as mice or gerbils, that can be experimentally infected with the target parasite (e.g., Heligmosomoides polygyrus in mice).

-

Infection: Infect animals with a standardized number of infective parasite larvae via oral gavage. Allow the infection to establish (e.g., 7-10 days).

-

Treatment Groups: Randomly assign infected animals to different groups: a control group receiving a vehicle (placebo) and treatment groups receiving different doses of Ivermectin.

-

Drug Administration: Administer the drug and vehicle, typically via oral gavage, for a specified duration.

-

Necropsy and Worm Recovery: At a set time point post-treatment, humanely euthanize the animals. Dissect the relevant organ (e.g., the small intestine) and recover all adult worms.

-

Worm Count: Count the number of worms recovered from each animal.

-

Efficacy Calculation: Calculate the percentage reduction in worm burden for each treatment group compared to the control group using the formula: % Reduction = [(Mean worms in control - Mean worms in treated) / Mean worms in control] x 100

Experimental & Drug Discovery Workflow

The process of discovering and validating an antiparasitic agent follows a structured pipeline from initial screening to preclinical evaluation.

Caption: A generalized workflow for antiparasitic drug discovery and evaluation.

References

- 1. nextstepsinderm.com [nextstepsinderm.com]

- 2. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence-based indications for ivermectin in parasitic diseases: An integrated approach to context and challenges in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 9. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cambridge.org [cambridge.org]

- 12. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

Antiparasitic agent-5 literature review

An in-depth literature search did not yield any specific information on a compound designated "Antiparasitic agent-5". This identifier may be a placeholder, an internal development code not yet disclosed in public literature, or a hypothetical name.

To provide a comprehensive technical guide as requested, a specific, publicly recognized name of an antiparasitic agent is required. For instance, providing a known drug name (e.g., Ivermectin, Artemisinin, Praziquantel) or a specific chemical compound identifier would enable the creation of a detailed report including:

-

Quantitative Data Summaries: IC50, EC50 values, parasite clearance rates, and other relevant metrics compiled from various studies.

-

Detailed Experimental Protocols: Methodologies for in vitro and in vivo assays, mechanism of action studies, and pharmacokinetic analyses.

-

Signaling Pathway and Workflow Diagrams: Visual representations of the agent's mechanism of action and experimental procedures, rendered in Graphviz as specified.

Please provide the specific name of the antiparasitic agent you wish to be reviewed.

Antiparasitic Agent-5 (CAS 2494276-55-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antiparasitic agent-5, identified by the Chemical Abstracts Service (CAS) number 2494276-55-8, is a synthetic compound that has demonstrated notable in vitro activity against the protozoan parasite Leishmania infantum, the causative agent of visceral leishmaniasis. Also referred to in scientific literature and commercial catalogs as "compound 8h," this small molecule has emerged as a point of interest in the ongoing search for novel antiparasitic therapies. This technical guide provides a comprehensive summary of the currently available data on this compound, including its physicochemical properties, biological activity, and a generalized framework for the experimental protocols used in its initial characterization.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 2494276-55-8 | Multiple Chemical Suppliers |

| Molecular Formula | C₂₀H₁₆ClN₃O₃ | [1][2] |

| Molecular Weight | 381.81 g/mol | [1][2] |

| IUPAC Name | 5-chloro-1-ethyl-1,3-dihydro-3-(hydroxyimino)-2H-indol-2-one derivative | Inferred from structure |

| Boiling Point | 665.3±65.0 °C (Predicted) | Chemical Database |

| Density | 1.379±0.06 g/cm³ (Predicted) | Chemical Database |

Biological Activity

This compound has been characterized by its selective inhibitory activity against Leishmania infantum and its associated cytotoxicity against a human liver cell line.

| Biological Target/Cell Line | Metric | Value | Reference |

| Leishmania infantum | IC₅₀ | 2.50 μM | [1][3][4] |

| HepG2 (Human hepatocellular carcinoma) | CC₅₀ | 6.78 μM | [1][3][4] |

The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter in early-stage drug discovery, indicating the therapeutic window of a compound. For this compound, the SI is approximately 2.7, suggesting a narrow window between antiparasitic efficacy and host cell toxicity. Further structural modifications may be necessary to improve this selectivity.

Postulated Mechanism of Action

While the precise mechanism of action for this compound has not been explicitly detailed in the available literature, its structural classification as an isatin oxime derivative allows for informed speculation. Isatin and its derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including antiparasitic effects.[5] Potential mechanisms for isatin-based compounds against parasitic organisms may involve:

-

Enzyme Inhibition: Isatins are known to inhibit various parasitic enzymes, such as kinases and proteases, which are crucial for parasite survival and replication.[5]

-

Disruption of Cellular Processes: These compounds may interfere with vital cellular functions within the parasite, including DNA replication, protein synthesis, and microtubule dynamics.[5]

-

Induction of Oxidative Stress: Some antiparasitic agents exert their effect by generating reactive oxygen species (ROS) within the parasite, leading to oxidative damage and cell death.

Further investigation is required to elucidate the specific molecular targets and signaling pathways affected by this compound in Leishmania infantum.

Experimental Protocols

The following sections outline generalized experimental protocols for the assessment of anti-leishmanial activity and cytotoxicity, based on standard methodologies in the field. The specific parameters for the reported IC₅₀ and CC₅₀ values for this compound would be detailed in the original, currently unidentified, research publication.

In Vitro Anti-leishmanial Assay (Promastigote Viability)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the promastigote (insect stage) of Leishmania infantum.

Experimental Workflow: In Vitro Anti-leishmanial Assay

Caption: Workflow for determining the in vitro activity of this compound against Leishmania infantum promastigotes.

Methodology:

-

Leishmania infantum Culture: Promastigotes are cultured in a suitable medium (e.g., M199 or Schneider's Drosophila Medium) supplemented with fetal bovine serum (FBS) at 26°C until they reach the mid-logarithmic growth phase.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations for the assay.

-

Assay Plate Preparation: Promastigotes are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁶ cells/mL.

-

Compound Addition: The prepared dilutions of this compound, a positive control (e.g., Amphotericin B), and a negative control (vehicle, e.g., DMSO at the highest concentration used) are added to the respective wells.

-

Incubation: The plates are incubated at 26°C for 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay (AlamarBlue) or MTT assay. A viability reagent is added to each well, and after an appropriate incubation period (typically 4-24 hours), the absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the negative control. The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mammalian Cell Cytotoxicity Assay (HepG2)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on a mammalian cell line, in this case, the human liver carcinoma cell line HepG2, to determine the 50% cytotoxic concentration (CC₅₀).

Experimental Workflow: Mammalian Cell Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound against the HepG2 cell line.

Methodology:

-

Cell Culture: HepG2 cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Similar to the anti-leishmanial assay, a stock solution of this compound is prepared in DMSO and serially diluted in culture medium.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells per well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing the various concentrations of this compound, a positive control for cytotoxicity (e.g., doxorubicin), and a negative vehicle control.

-

Incubation: The plates are incubated for 48 to 72 hours under standard cell culture conditions.

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis

Proposed Synthetic Relationship

Caption: A generalized synthetic logic for the formation of this compound from an indole precursor.

Future Directions

This compound represents a starting point for the development of novel anti-leishmanial compounds. Key areas for future research include:

-

Identification of the Primary Literature: Locating the original research publication is paramount to access detailed experimental data and protocols.

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound in Leishmania infantum will be crucial for rational drug design and understanding potential resistance mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify key structural features responsible for its activity and selectivity, with the goal of improving its therapeutic index.

-

In Vivo Efficacy and Pharmacokinetics: Should a lead compound with an improved profile emerge, evaluation in animal models of visceral leishmaniasis will be necessary to assess its in vivo efficacy, pharmacokinetics, and safety.

References

- 1. compound 8h — TargetMol Chemicals [targetmol.com]

- 2. CAS No. 2494276-55-8 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2H-Indol-2-one, 5-chloro-1-ethyl-1,3-dihydro-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]- | 2494276-55-8 [chemicalbook.com]

- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Antiparasitic Agent-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic Agent-5 (AP-5) is a novel synthetic compound belonging to the benzimidazole carbamate class, currently under investigation for its broad-spectrum anthelmintic activity. Like many compounds in this class, AP-5 exhibits low aqueous solubility, a critical physicochemical property that can impact bioavailability and formulation development.[1][2] Understanding the solubility and stability profile of AP-5 is paramount for its progression as a viable drug candidate. Poorly soluble drugs often present significant formulation challenges, potentially leading to inadequate absorption and reduced clinical efficacy.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of AP-5, focusing on its solubility in various media and its stability under forced degradation conditions. The data presented herein are intended to support researchers and formulation scientists in developing effective strategies to overcome the challenges associated with its low solubility and ensure a stable, effective final dosage form.[5]

Solubility Profile of AP-5

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its dissolution rate and subsequent absorption.[6] The solubility of AP-5 was determined using the equilibrium shake-flask method, a gold-standard technique for thermodynamic solubility measurement.[7][8]

Data Summary: Equilibrium Solubility of AP-5

The following table summarizes the solubility of AP-5 in various pharmaceutically relevant solvents at different temperatures and pH conditions. The low solubility in aqueous media highlights its classification as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[1][4]

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation (±) |

| Purified Water | 7.0 | 25 | 0.85 | 0.07 |

| Purified Water | 7.0 | 37 | 1.42 | 0.11 |

| 0.1 N HCl | 1.2 | 37 | 25.6 | 1.9 |

| Phosphate Buffer | 6.8 | 37 | 1.15 | 0.09 |

| Phosphate Buffer | 7.4 | 37 | 0.98 | 0.08 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 20,000 | N/A |

| Ethanol (95%) | N/A | 25 | 150.4 | 11.5 |

Table 1: Equilibrium solubility of this compound (AP-5) in various media. Data represent the mean of three independent measurements.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method used to determine the thermodynamic solubility of AP-5.[9][10]

Objective: To determine the equilibrium solubility of AP-5 in various solvents by allowing the system to reach equilibrium and measuring the concentration of the dissolved compound.

Materials:

-

This compound (AP-5) powder

-

Selected solvents (Purified Water, 0.1 N HCl, Phosphate Buffers, DMSO, Ethanol)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance, vortex mixer, and centrifuge

Procedure:

-

An excess amount of AP-5 powder (approx. 5-10 mg) was added to each of the three replicate vials containing 10 mL of the pre-equilibrated test solvent. This ensures that a saturated solution is achieved.[7]

-

The vials were securely capped and placed in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (25 °C or 37 °C).

-

The samples were agitated for 48 hours to ensure equilibrium was reached. Preliminary experiments confirmed that equilibrium was achieved within this timeframe.

-

After incubation, the vials were removed from the shaker and allowed to stand for 2 hours to permit the sedimentation of excess solid.

-

An aliquot of the supernatant was carefully withdrawn and filtered through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

-

The filtrate was appropriately diluted with the mobile phase.

-

The concentration of AP-5 in the diluted filtrate was quantified using a validated, stability-indicating HPLC-UV method.

-

The pH of the aqueous samples was measured and recorded both before and after the experiment to ensure it remained constant.[7]

Stability Profile of AP-5

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[11][12] These studies expose the drug substance to stress conditions more severe than accelerated stability testing to predict its long-term stability.[13][14]

Data Summary: Forced Degradation of AP-5

AP-5 was subjected to hydrolytic, oxidative, thermal, and photolytic stress as per ICH guidelines.[11][15] The results indicate that AP-5 is susceptible to degradation in acidic, basic, and oxidative conditions, while showing relative stability against heat and light.

| Stress Condition | Duration | % Assay of AP-5 Remaining | % Total Degradation | Major Degradants Formed |

| 0.1 N HCl | 24 hours | 85.2% | 14.8% | AP5-HYD-01 |

| 0.1 N NaOH | 8 hours | 81.5% | 18.5% | AP5-HYD-02 |

| 3% H₂O₂ | 24 hours | 89.1% | 10.9% | AP5-OXI-01 |

| Heat (80°C, Solid) | 72 hours | 98.7% | 1.3% | Minor, unspecified |

| Photolytic (ICH Q1B) | 1.2M lux·hr | 97.4% | 2.6% | Minor, unspecified |

Table 2: Summary of forced degradation studies on AP-5 in solution (unless specified). Degradation was targeted to be in the 5-20% range to ensure primary degradants were formed.[14]

Experimental Protocol: Forced Degradation Study

This protocol details the methodology for the forced degradation (stress testing) of AP-5.

Objective: To investigate the intrinsic stability of AP-5 by subjecting it to various stress conditions and to identify the resulting degradation products.[11]

Materials:

-

AP-5 solution (1 mg/mL in a suitable co-solvent system, e.g., Acetonitrile:Water)

-

AP-5 solid powder

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Thermostatic oven, Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC-UV method

-

LC-MS system for degradant identification

Procedure:

-

Acid Hydrolysis: AP-5 solution was mixed with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. The mixture was incubated at 60°C and samples were drawn at predetermined time points (e.g., 2, 8, 24 hours). Samples were neutralized with an equivalent amount of NaOH prior to HPLC analysis.

-

Base Hydrolysis: AP-5 solution was mixed with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. The mixture was kept at room temperature, and samples were taken at shorter intervals (e.g., 1, 4, 8 hours) due to expected faster degradation. Samples were neutralized with HCl before analysis.

-

Oxidative Degradation: AP-5 solution was mixed with a solution of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. The solution was stored in the dark at room temperature for 24 hours.[16]

-

Thermal Degradation: A thin layer of AP-5 solid powder was placed in a petri dish and exposed to 80°C in a thermostatic oven for 72 hours. Samples were withdrawn, dissolved in a suitable solvent, and analyzed.

-

Photolytic Degradation: AP-5 solid powder and solution were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[11] Control samples were kept in the dark under the same conditions.

-

Analysis: All samples were analyzed using a validated stability-indicating HPLC method. Peak purity analysis was performed using a photodiode array (PDA) detector to ensure that the AP-5 peak was free from co-eluting degradants. Mass balance was calculated to ensure that all degradation products were accounted for.[14]

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting the forced degradation study of AP-5.

Caption: Workflow for the forced degradation study of AP-5.

Hypothetical Mechanism of Action Pathway

Benzimidazole anthelmintics typically function by binding to β-tubulin, disrupting microtubule polymerization in parasitic cells. This leads to impaired glucose uptake and eventual cell death.

Caption: Hypothetical mechanism of AP-5 via β-tubulin inhibition.

Relationship Between Physicochemical Properties and Formulation

The solubility and stability data are critical inputs for selecting an appropriate formulation strategy to enhance bioavailability.

Caption: Guiding formulation development from AP-5 properties.

Conclusion

The data presented confirm that this compound is a poorly water-soluble compound with specific stability liabilities. Its solubility is pH-dependent, showing an increase in acidic conditions, which is common for weakly basic compounds. The compound is susceptible to hydrolytic and oxidative degradation, while being relatively stable to heat and light. This information is crucial for guiding further development. Formulation strategies such as amorphous solid dispersions, particle size reduction, or lipid-based systems should be explored to enhance solubility and dissolution.[17] Furthermore, protection from acidic environments, for instance through enteric coating, may be necessary to prevent degradation in the stomach and ensure the drug reaches its site of absorption intact. The provided protocols and data serve as a foundational resource for the continued development of AP-5 as a promising antiparasitic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Formulation and biopharmaceutical issues in the development of drug delivery systems for antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]

- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. biopharminternational.com [biopharminternational.com]

- 14. sgs.com [sgs.com]

- 15. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijisrt.com [ijisrt.com]

- 17. mdpi.com [mdpi.com]

Unraveling the Mechanism of Action of Antiparasitic Agent-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mode of action of a significant class of antiparasitic compounds, herein referred to as Antiparasitic Agent-5, with a primary focus on the benzimidazole class of drugs. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, representing the benzimidazole class of anthelmintics, exerts its parasiticidal effects primarily by disrupting the formation of microtubules.[1][2] This interference with a fundamental cytoskeletal component leads to the inhibition of essential cellular processes in the parasite, such as cell division and nutrient absorption, ultimately resulting in cell death.[1] This guide will dissect the molecular interactions and cellular consequences of this compound action, providing a foundational resource for further research and development in antiparasitic therapies.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

The principal mode of action for the benzimidazole class of antiparasitic agents is the inhibition of microtubule polymerization by binding to the protein β-tubulin.[2] This selective binding prevents the polymerization of tubulin dimers into microtubules, which are crucial for various cellular functions in parasites.[2]

Molecular Interaction with β-Tubulin

Benzimidazoles exhibit a high affinity for the β-tubulin of parasitic helminths, while showing significantly lower affinity for the mammalian host's tubulin. This selective toxicity is a cornerstone of their clinical efficacy and safety. The binding disrupts the microtubule dynamics that are vital for cell structure, intracellular transport, and cell division.[1]

Quantitative Data Summary

The following tables summarize the spectrum of activity and comparative efficacy of various antiparasitic agents, including the benzimidazole class (this compound).

Table 1: Spectrum of Activity for Major Anthelmintic Classes

| Drug Class | Primary Target Organisms | Key Examples |

| Benzimidazoles (Agent-5) | Nematodes (Roundworms), Cestodes (Tapeworms), Trematodes (Flukes) | Albendazole, Mebendazole, Flubendazole[1][2] |

| Macrocyclic Lactones | Nematodes, Arthropods | Ivermectin, Avermectins, Milbemycins[3] |

| Isoquinoline-pyrazines | Cestodes, Trematodes | Praziquantel, Epsiprantel[3] |

| Cholinergic Agonists | Nematodes | Pyrantel pamoate, Levamisole[2] |

Table 2: Overview of Antiparasitic Drug Mechanisms

| Mechanism of Action | Drug Class / Example | Effect on Parasite |

| Inhibition of Microtubule Synthesis | Benzimidazoles (Agent-5) | Disruption of cell division, motility, and nutrient uptake[1][2] |

| Neuromuscular Blockade | Pyrantel pamoate, Piperazine | Paralysis and expulsion from host[2][4] |

| Alteration of Ion Channel Function | Ivermectin (Glutamate-gated chloride channels) | Hyperpolarization, paralysis of pharyngeal and somatic muscles[3] |

| Disruption of Membrane Integrity | Praziquantel (Calcium ion influx) | Vacuolization of the tegument, exposure of antigens, paralysis[3] |

| Inhibition of Energy Metabolism | Thiolactomycin | Inhibition of fatty acid biosynthesis in the apicoplast[5] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to demonstrating the direct inhibitory effect of benzimidazoles on microtubule formation.

Objective: To quantify the inhibition of tubulin polymerization by this compound.

Materials:

-

Purified parasite-derived tubulin

-

Purified mammalian tubulin (for selectivity assessment)

-

Guanosine triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add the polymerization buffer, GTP, and the test compound (this compound) or vehicle control.

-

Initiate the polymerization by adding purified tubulin to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the rate of polymerization for each concentration of the test compound and determine the IC50 value.

Ovicidal and Larvicidal Assays

These assays assess the efficacy of the agent on the reproductive and developmental stages of helminths.

Objective: To determine the effect of this compound on egg hatching and larval survival.

Materials:

-

Freshly collected helminth eggs

-

Agar plates or liquid culture medium

-

This compound

-

Microscope

Procedure (Ovicidal):

-

Prepare a suspension of helminth eggs.

-

Incubate the eggs in solutions containing different concentrations of this compound or a control.

-

After a defined incubation period (e.g., 48-72 hours), count the number of hatched larvae versus unhatched eggs under a microscope.

-

Calculate the percentage of hatch inhibition.

Procedure (Larvicidal):

-

Culture hatched larvae to a specific developmental stage (e.g., L3).

-

Expose the larvae to various concentrations of this compound in a suitable medium.

-

After the incubation period, assess larval motility and survival under a microscope.

-

Determine the concentration of the agent that results in larval death or significant inhibition of motility.

Visualizing the Mode of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental logic.

References

- 1. ijhmr.com [ijhmr.com]

- 2. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antiparasitic agents produced by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Antiparasitic Agent-5 (APA-5) Cell Culture Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The visceral form of the disease, caused by Leishmania donovani, is fatal if left untreated. Current therapeutic options are limited by toxicity, emerging drug resistance, and high cost.[1][2] Therefore, there is an urgent need for the development of new, safe, and effective antileishmanial drugs. In vitro cell culture assays are a cornerstone of the initial stages of drug discovery, allowing for the high-throughput screening of compound libraries to identify potential lead candidates.[3]

This document provides a detailed protocol for an in vitro cell culture assay to determine the efficacy of a hypothetical antiparasitic agent, APA-5, against the intracellular amastigote stage of L. donovani. The assay utilizes the human monocytic leukemia cell line, THP-1, as a host for the parasite.[4][5] Differentiated THP-1 cells serve as a reliable and reproducible alternative to primary macrophages for this purpose.[4]

Principle of the Assay

The assay is based on the co-culture of L. donovani parasites with PMA-differentiated THP-1 macrophage-like cells.[6] In this model, infective-stage promastigotes are phagocytosed by the macrophages and transform into the clinically relevant amastigote form, multiplying within the phagolysosomes.[7][8] The antiparasitic activity of APA-5 is determined by quantifying the reduction in the number of intracellular amastigotes after treatment. Simultaneously, the cytotoxicity of the compound against the host THP-1 cells is assessed to determine its selectivity.[9][10]

Materials and Reagents

| Equipment | Reagents | Cell Lines & Parasites |

| Biosafety Cabinet Class II | RPMI-1640 Medium | Leishmania donovani (e.g., MHOM/IN/80/DD8) promastigotes |

| CO2 Incubator (37°C, 5% CO2) | Fetal Bovine Serum (FBS), Heat-Inactivated | THP-1 Human Monocytic Leukemia Cell Line (ATCC TIB-202) |

| Inverted Microscope | Penicillin-Streptomycin Solution | |

| Centrifuge | Phorbol 12-myristate 13-acetate (PMA) | |

| Hemocytometer or Automated Cell Counter | Schneider's Drosophila Medium | |

| 96-well and 24-well Cell Culture Plates | Dimethyl Sulfoxide (DMSO) | |

| Microplate Reader | Giemsa Stain | |

| Methanol | ||

| Resazurin Sodium Salt | ||

| Amphotericin B (Positive Control) |

Experimental Protocols

Cell and Parasite Culture

-

THP-1 Cell Maintenance: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4][6] Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

L. donovani Promastigote Culture: Culture L. donovani promastigotes in Schneider's Drosophila medium supplemented with 20% heat-inactivated FBS at 25°C.[6] Subculture every 3-4 days. For infection, use parasites from a 5-6 day old culture, which is enriched in the infective metacyclic stage.[4]

THP-1 Differentiation and Seeding

-

Dilute THP-1 cells to a concentration of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

-

Add PMA to the cell suspension to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.[4][6]

-

Dispense 200 µL of the cell suspension into each well of a 96-well plate.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and differentiation.[6]

Macrophage Infection

-

Count the stationary phase L. donovani promastigotes.

-